2-(3-Methyl-1H-pyrazol-4-yl)benzo[d]thiazole
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Overview
Description
Benzothiazole, 2-(3-methyl-1H-pyrazol-4-yl)-: is a heterocyclic compound that combines the structural features of benzothiazole and pyrazole Benzothiazole is an aromatic compound containing both nitrogen and sulfur atoms, while pyrazole is a five-membered ring with two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzothiazole, 2-(3-methyl-1H-pyrazol-4-yl)- typically involves the condensation of 2-mercaptobenzothiazole with 3-methyl-1H-pyrazole under specific reaction conditions. The process often requires the use of acid chlorides and bases to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including cyclocondensation reactions and the use of high-purity reagents to ensure the quality and yield of the final product. Advanced techniques such as microwave irradiation and one-pot multi-component reactions are also employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: Benzothiazole, 2-(3-methyl-1H-pyrazol-4-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Chemistry: In chemistry, Benzothiazole, 2-(3-methyl-1H-pyrazol-4-yl)- is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It has shown promising activity against various bacterial and fungal strains, as well as cancer cell lines .
Medicine: In medicine, derivatives of this compound are being explored for their potential as therapeutic agents. They are investigated for their ability to inhibit specific enzymes and pathways involved in disease processes .
Industry: In the industrial sector, Benzothiazole, 2-(3-methyl-1H-pyrazol-4-yl)- is used in the production of dyes, rubber accelerators, and other specialty chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of Benzothiazole, 2-(3-methyl-1H-pyrazol-4-yl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as dihydroorotase and DNA gyrase, which are essential for bacterial growth and replication . Additionally, it can interfere with signaling pathways involved in cancer cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Benzothiazole: A simpler structure without the pyrazole ring, used in various industrial applications.
Pyrazole: A five-membered ring with two adjacent nitrogen atoms, known for its biological activity.
Uniqueness: Benzothiazole, 2-(3-methyl-1H-pyrazol-4-yl)- is unique due to its combined structural features of benzothiazole and pyrazole. This combination enhances its chemical reactivity and biological activity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C11H9N3S |
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Molecular Weight |
215.28 g/mol |
IUPAC Name |
2-(5-methyl-1H-pyrazol-4-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C11H9N3S/c1-7-8(6-12-14-7)11-13-9-4-2-3-5-10(9)15-11/h2-6H,1H3,(H,12,14) |
InChI Key |
PPOOTNRMCWWUBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1)C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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